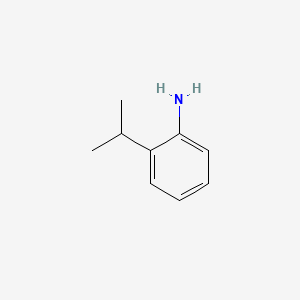

2-Isopropylaniline

Description

Chemical Identity and Properties

2-Isopropylaniline has the molecular formula C9H13N and a molecular weight of 135.21 g/mol . It is typically described as a clear, pale yellow liquid, though some sources note variations in color from yellow to orange, red, or brown depending on purity and storage conditions. The compound possesses a characteristic amine-like odor. Its chemical structure, featuring both an aromatic amine and an aliphatic isopropyl group, dictates its reactivity and physical behavior.

Physical and Chemical Properties Data

The following table summarizes key physical and chemical properties of this compound, derived from various scientific sources:

Role in Advancement of Chemical Sciences

This compound has contributed to the advancement of chemical sciences through its utility as a synthetic intermediate, its role in catalytic studies, and its application in cutting-edge research areas such as biocatalysis.

As a Synthetic Intermediate and Reagent

The compound serves as a valuable intermediate in the synthesis of a wide array of organic compounds. It is frequently employed in the production of dyes, pharmaceuticals, and agrochemicals, demonstrating its versatility across different sectors of the chemical industry lookchem.comsigmaaldrich.commyskinrecipes.comnih.gov. Furthermore, this compound has found application as a reagent in analytical chemistry, notably in the determination of tungsten chemicalbook.comchemscene.com.

Contributions to Catalysis and Reaction Studies

This compound has been instrumental in the investigation of various catalytic systems and reaction mechanisms. It is utilized in the synthesis of specific amine-coordinated zinc complexes solubilityofthings.comchemicalbook.comthermofisher.comfishersci.camyskinrecipes.com. Research has also explored its reactions with ferrocene (B1249389) derivatives, such as 1,1′-bis(hydroxymethyl)ferrocene, in the presence of catalysts like [RuCl2(PPh3)3], contributing to the understanding of organometallic chemistry and catalysis solubilityofthings.comchemicalbook.comthermofisher.comfishersci.cacsus.edusolubilityofthings.commyskinrecipes.com. Additionally, it has been employed in hydroamination reactions of arylacetylenes, aiding in the development of new catalytic methodologies mdpi.com.

Advancements in Biocatalysis and Bioremediation Research

A significant contribution of this compound to the advancement of chemical sciences lies in its role in biocatalysis research, particularly in the field of bioremediation. Studies have utilized this compound as a substrate to investigate and engineer enzymes like aniline (B41778) dioxygenase. For instance, research has focused on directed evolution techniques to enhance the activity and substrate specificity of these enzymes for the bioremediation of aromatic amines scimplify.com. By serving as a test molecule in these advanced protein engineering studies, this compound aids in the development of more efficient biocatalysts for environmental applications, thereby advancing the field of green chemistry and biotechnology.

Mentioned Compounds

this compound

Aniline

1,1′-bis(hydroxymethyl)ferrocene

[RuCl2(PPh3)3]

2,6-Diisopropylaniline (B50358)

2-secbutylaniline

Phenylacetylene

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOLZVXSPGIIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052328 | |

| Record name | 2-Isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-28-7 | |

| Record name | 2-Isopropylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8UZ4TE5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of 2 Isopropylaniline

Electrophilic Aromatic Substitution Reactions

The mechanism of electrophilic aromatic substitution (EAS) involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org The reaction is completed by the loss of a proton from the carbon atom bearing the electrophile, which restores the ring's aromaticity. masterorganicchemistry.com

In 2-isopropylaniline, the powerful electron-donating amino group (-NH₂) strongly activates the ring towards electrophilic attack, primarily at the positions ortho and para to it (positions 4 and 6). The isopropyl group also directs to its ortho and para positions (positions 3 and 5, relative to the amino group). The directing effects of the amino group are dominant. Therefore, substitution is expected to occur predominantly at the para-position (position 4) relative to the amino group, as the ortho-positions (position 6) are sterically hindered by the adjacent bulky isopropyl group.

Various electrophilic aromatic substitution reactions can be performed on this compound to yield a range of ring-substituted derivatives. Common examples include halogenation, nitration, and sulfonation. masterorganicchemistry.com The specific reagents and conditions determine the nature and extent of substitution.

For instance, alkylation of aromatic amines can be achieved using olefins in the presence of an acidic catalyst. google.com While the primary amino group can also be alkylated, ring alkylation is a key industrial process. The substitution pattern is dictated by the directing effects of the existing substituents.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents/Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-isopropylaniline |

| Halogenation | Cl₂, FeCl₃ | 4-Chloro-2-isopropylaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-isopropylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Polyalkylated anilines (often complex mixtures) |

Note: The products listed are based on the directing effects of the amino and isopropyl groups. The para-substituted product is generally favored due to reduced steric hindrance.

Oxidation Reactions

The amino group of this compound is susceptible to oxidation. The products of such reactions can vary widely depending on the oxidizing agent and the reaction conditions. Aromatic amines can be oxidized to form complex mixtures, including nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and polymeric materials. rsc.org Under specific conditions, oxidation can lead to the formation of quinones. rsc.orgmdpi.com

The oxidation of anilines can lead to quinone derivatives. mdpi.com For example, Fremy's salt (potassium nitrosodisulfonate) is a reagent known to oxidize aniline (B41778) derivatives to quinones under appropriate conditions. mdpi.com The oxidation of phenols and hydroquinones to quinones is a common transformation, and similar pathways can be accessed from aniline derivatives, often proceeding through intermediate species. jackwestin.com

Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can also produce quinones from activated aromatic rings. The formation of N-aryl-p-quinone imines is a known outcome of the oxidation of certain substituted anilines. rsc.org

Table 2: Oxidation Products of Substituted Anilines

| Oxidizing Agent | Substrate Type | Major Product Class |

|---|---|---|

| Alkaline Ferricyanide / Silver Oxide | Substituted Anilines | Azobenzenes, Phenazines, Quinone Imines rsc.org |

| Fremy's Salt | Aniline Derivatives | Quinones mdpi.com |

Reduction Reactions

This section pertains to the synthesis of this compound through the reduction of a suitable precursor, rather than the reduction of this compound itself.

The most common and industrially significant method for synthesizing primary aromatic amines like this compound is the reduction of the corresponding nitroaromatic compound. In this case, 2-isopropylnitrobenzene is the starting material. This reduction can be accomplished using various methods, including catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation involves treating 2-isopropylnitrobenzene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon (e.g., Pd/C). lookchem.com This method is known for its high efficiency and clean conversion.

Chemical reduction can be achieved using metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). This process, known as the Béchamp reduction when using iron, involves the transfer of electrons from the metal to the nitro group.

Table 3: Synthesis of this compound via Reduction

| Precursor | Reagents/Conditions | Product |

|---|---|---|

| 2-Isopropylnitrobenzene | H₂, Pd/C catalyst | This compound lookchem.com |

| 2-Isopropylnitrobenzene | Fe, HCl | This compound |

Nucleophilic Additions and Condensations

The primary amine group (-NH₂) in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic addition and condensation reactions with electrophilic species, particularly carbonyl compounds like aldehydes and ketones. wikipedia.orgkhanacademy.org

A prominent example is the condensation reaction to form imines (also known as Schiff bases). In this reaction, the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.net This nucleophilic addition is followed by the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (C=N). These reactions are often catalyzed by a small amount of acid. researchgate.net The steric hindrance from the ortho-isopropyl group can influence the rate of these reactions compared to unhindered anilines.

This compound has also been used in coordination chemistry, acting as a ligand to form complexes with metal ions, such as zinc. chemicalbook.comsigmaaldrich.com This involves the donation of the nitrogen lone pair to an empty orbital of the metal center.

Doebner-Miller Reaction (Quinoline Synthesis)

The Doebner-Miller reaction is a widely utilized organic reaction for the synthesis of quinoline (B57606) derivatives. wikipedia.orgnih.gov The reaction involves the condensation of an aniline, in this case, this compound, with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org This synthesis is typically catalyzed by Brønsted or Lewis acids, such as p-toluenesulfonic acid, perchloric acid, or tin tetrachloride. wikipedia.org The versatility of this reaction allows for the preparation of a variety of substituted quinolines by selecting different aniline and carbonyl precursors. nih.gov While the classic Skraup reaction uses glycerol, the Doebner-Miller modification employs α,β-unsaturated aldehydes or ketones to yield 2- and 4-substituted quinolines. nih.gov

The precise mechanism of the Doebner-Miller reaction has been a subject of considerable investigation. A fragmentation-recombination mechanism has been proposed, supported by carbon isotope scrambling experiments. wikipedia.orgnih.gov While these specific studies utilized 4-isopropylaniline (B126951) as the substrate, the proposed pathway provides a general mechanism for anilines. wikipedia.org

The key steps of this proposed mechanism are:

Nucleophilic Conjugate Addition : The reaction initiates with a reversible nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, forming an amine ketone intermediate. wikipedia.org

Fragmentation : This intermediate undergoes a non-reversible fragmentation into two components: an imine and a saturated ketone. wikipedia.orgillinois.edu This fragmentation step is crucial as it accounts for the observed isotope scrambling in labeling studies. wikipedia.orgsigmaaldrich.com

Recombination : The imine and ketone fragments then recombine through a condensation reaction to form a conjugated imine. wikipedia.orgnih.gov

Second Aniline Addition : The newly formed conjugated imine reacts with a second molecule of the aniline via another nucleophilic conjugate addition. wikipedia.org

Cyclization and Dehydration : Subsequent electrophilic addition, proton transfer, and elimination of an aniline molecule lead to the cyclized intermediate. wikipedia.org

Aromatization : The final step involves aromatization to form the stable quinoline ring system. wikipedia.org

This mechanism elegantly explains how labeled carbon atoms in the initial carbonyl compound become scrambled in the final quinoline product, as the fragments can recombine in various orientations. wikipedia.orgnih.gov

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond of an amine, such as this compound, across a carbon-carbon multiple bond, like those found in alkynes or alkenes. nih.gov This reaction is an atom-economical method for synthesizing nitrogen-containing compounds like enamines, imines, and amines. nih.gov The reaction can proceed either intermolecularly or intramolecularly and often requires a catalyst to overcome the high activation energy.

The intermolecular hydroamination of arylacetylenes with anilines is a significant synthetic route for producing aromatic ketimines and enamines. unimi.it When this compound reacts with an arylacetylene, the addition of the N-H bond across the alkyne's triple bond can occur with specific regioselectivity, often favoring the Markovnikov or anti-Markovnikov product depending on the catalyst and reaction conditions. berkeley.edu The resulting enamine can then tautomerize to the more stable ketimine. unimi.it This transformation is valuable for creating C-N bonds and synthesizing key intermediates for various fine chemicals and pharmaceuticals. unimi.it

Various catalyst systems have been developed to facilitate the hydroamination of arylacetylenes. Transition metal complexes are particularly effective.

Palladium Catalysts : Palladium complexes are among the most studied catalysts for hydroamination. nih.govnih.gov For instance, catalysts generated from palladium sources like [Pd(η³-allyl)Cl]₂ or Pd(OCOCF₃)₂ with specific phosphine (B1218219) ligands have shown high activity. berkeley.edunih.gov The mechanism often involves the formation of a palladium hydride, which then undergoes migratory insertion of the alkyne. Alternatively, the amine can attack a palladium-activated alkyne. nih.gov The choice of ligand, such as 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (Xantphos), which creates a large P-Pd-P bite angle, can significantly influence catalyst activity. nih.gov

Gold Catalysts : Gold nanoparticles have also emerged as highly efficient catalysts for the hydroamination of phenylacetylenes with anilines. unimi.it Gold nanoparticles supported on materials like nanoporous polymers can catalyze the reaction with high conversion rates and selectivity, often without the need for an acidic activator. unimi.it

Early Transition Metal Catalysts : Complexes of early transition metals, such as titanium (e.g., Ind₂TiMe₂), have also been employed as general catalysts for the intermolecular hydroamination of alkynes with various aryl- and alkylamines.

The table below summarizes representative catalyst systems for aniline hydroamination reactions.

| Catalyst System | Reactants | Product Type | Reference |

| [Pd(η³-allyl)Cl]₂ / Xantphos | Anilines and Vinylarenes | N-Arylethylamines | nih.gov |

| Gold Nanoparticles (AuNPs) | Anilines and Phenylacetylenes | Aromatic Ketimines | unimi.it |

| Ind₂TiMe₂ (Ind = indenyl) | Anilines and Alkynes | Imines (reducible to secondary amines) |

Formation of Amine-Coordinated Metal Complexes

This compound, like other primary amines, can act as a ligand in coordination chemistry. The nitrogen atom possesses a lone pair of electrons that can be donated to a Lewis acidic metal center, forming a coordinate covalent bond. This results in the formation of stable amine-coordinated metal complexes. impactfactor.orgresearchgate.net The steric bulk of the isopropyl group at the ortho position can influence the coordination number and geometry of the resulting complex. The formation of these complexes is a fundamental reaction of amines and is crucial in catalysis, materials science, and bioinorganic chemistry. impactfactor.orgnih.gov

Zinc(II) readily forms complexes with N-donor ligands, including anilines and their derivatives. nih.govmdpi.com The reaction of this compound with a zinc(II) salt, such as zinc chloride (ZnCl₂) or zinc formate (B1220265) (Zn(OCHO)₂), in a suitable solvent would lead to the formation of a this compound-zinc complex. scirp.orgias.ac.in Based on studies with similar ligands like 2-isopropylimidazole, the resulting zinc center typically adopts a pseudo-tetrahedral coordination geometry. scirp.orgscirp.org In such a complex, this compound would act as a monodentate ligand, coordinating to the zinc ion through the nitrogen atom of the amino group. ias.ac.in

The synthesis generally involves mixing stoichiometric amounts of the aniline and the zinc salt at room temperature or with gentle heating. nih.govscirp.org The resulting complex can often be isolated as a crystalline solid. scirp.org Characterization of these complexes involves techniques such as elemental analysis, IR spectroscopy to observe shifts in N-H stretching frequencies upon coordination, and NMR spectroscopy. scirp.orgias.ac.inscirp.org

The table below details typical data for a synthesized zinc(II) complex with a similar N-donor ligand, 2-isopropylimidazole, which serves as a model for what could be expected for a this compound complex.

| Complex Formula | [Zn(C₉H₁₁N)₂(X)₂] (Hypothetical) |

| Synthesis | |

| Reactants | This compound, Zinc(II) salt (e.g., ZnCl₂, Zn(OCHO)₂) |

| Solvent | Toluene, Methanol, or similar organic solvent |

| Characterization | |

| Geometry (Predicted) | Tetrahedral |

| Spectroscopic Data (Model-Based) | |

| IR Spectroscopy (cm⁻¹) | Shift in ν(N-H) band upon coordination to the metal center. |

| ¹H-NMR Spectroscopy (δ, ppm) | Signals corresponding to aromatic protons, isopropyl protons, and the N-H proton, potentially showing shifts upon complexation. |

| Elemental Analysis (%) | Calculated and found values for C, H, and N would be used to confirm the stoichiometry. |

This table is illustrative, based on typical results for zinc complexes with N-donor ligands. scirp.orgscirp.org

Rearrangement Reactions (General Principles Applicable to Aniline Derivatives)

Aniline and its derivatives can undergo several types of rearrangement reactions, which are fundamental in organic synthesis for creating new molecular frameworks. These reactions often involve the migration of a group from one atom to another within the molecule.

One of the most well-known rearrangements applicable to the synthesis of anilines is the Hofmann rearrangement . wikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. chemistrylearner.com The reaction proceeds by treating the amide with bromine in a basic solution. The key steps involve the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.orgchemistwizards.com For example, the Hofmann rearrangement of benzamide (B126) produces aniline. chemistrylearner.com

| Step | Description |

|---|---|

| 1 | Deprotonation of the primary amide by a base. |

| 2 | Reaction of the amide anion with bromine to form an N-bromoamide. |

| 3 | A second deprotonation to form an N-bromoamide anion. |

| 4 | Rearrangement of the N-bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. |

| 5 | Hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to the primary amine. |

The Beckmann rearrangement is another important reaction that can be conceptually related to aniline chemistry. wikipedia.org It involves the conversion of an oxime to an amide under acidic conditions. chemistrysteps.comlscollege.ac.in The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti to the leaving group (water) to a nitrogen atom, forming a nitrilium ion. This ion is then attacked by water to form the amide after tautomerization. masterorganicchemistry.com While this reaction does not directly produce anilines, it is a significant rearrangement in the broader context of nitrogen-containing aromatic compounds.

The Hofmann–Martius rearrangement is a thermal or acid-catalyzed reaction that converts an N-alkylated aniline into the corresponding ortho- or para-alkylated aniline. wikipedia.org The reaction mechanism involves the dissociation of the N-alkyl group to form a carbocation, which then acts as an electrophile in a Friedel-Crafts alkylation of the aniline ring. This rearrangement is particularly relevant for modifying the substitution pattern on the aromatic ring of aniline derivatives.

These rearrangement reactions represent powerful tools in organic synthesis for the preparation and modification of aniline derivatives, allowing for the construction of complex molecular architectures from simpler precursors.

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical Intermediates

2-Isopropylaniline is a valuable precursor in the synthesis of various pharmaceutical agents. guidechem.comontosight.ai Its derivatives are integral to the development of drugs targeting a range of conditions.

Synthesis of Analgesics and Antihistamines

The compound serves as an intermediate in the creation of certain analgesics and antihistamines. ontosight.ai While specific drug names are not always detailed in general literature, its role as a foundational chemical entity is acknowledged in the synthesis of these drug classes. ontosight.ai For instance, derivatives of aniline (B41778) are known to be core structures in many non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications. Similarly, the structural motif of this compound can be found in the developmental pipeline of H1 receptor antagonists, which are used to treat allergies.

Intermediates for Lipid Metabolism Agents and Antitumor Agents (as a derivative)

Derivatives of isopropylaniline have been explored for their potential in creating agents that regulate lipid metabolism. google.com Furthermore, certain aniline derivatives have shown promise as antitumor agents. researchgate.netplos.org Research has indicated that modifications to the aniline structure can lead to compounds with antiproliferative properties against various cancer cell lines. researchgate.net For example, some studies have focused on the synthesis of benzothiazole (B30560) aniline derivatives and their metal complexes as potential new chemotherapy agents. nih.gov Naphthalimide derivatives, which can be synthesized from aniline precursors, have also demonstrated significant anticancer activity. rjraap.com

Agrochemicals

The agricultural industry relies on this compound as a key starting material for the production of crop protection products. guidechem.comcymitquimica.com

Pesticides and Herbicides (e.g., Flufenacet precursor)

This compound is a significant precursor in the synthesis of various pesticides and herbicides. guidechem.com A notable example is its use in the production of Flufenacet, an anilide herbicide. nih.gov Flufenacet is effective in controlling a variety of grasses and some broadleaf weeds in crops. The synthesis of Flufenacet involves the reaction of a substituted aniline, for which this compound can be a starting point for creating the necessary intermediate.

Dyes and Pigments

The vibrant world of synthetic colorants heavily utilizes this compound and its derivatives. guidechem.comcymitquimica.com

Production of Azo Dyes

This compound is used in the production of azo dyes. guidechem.com Azo dyes are the largest class of synthetic dyes and are characterized by the presence of a nitrogen-nitrogen double bond (azo group). researchgate.netunb.ca The synthesis of these dyes typically involves a diazotization reaction of an aromatic amine, such as this compound, followed by a coupling reaction with a suitable coupling component. cuhk.edu.hk The specific structure of the aniline and the coupling partner determines the final color of the dye. For instance, azo derivatives of certain complex molecules have been synthesized and studied for their coloristic properties.

Polymer Science and Advanced Materials

The utility of this compound extends significantly into the field of polymer science, where it is a key component in creating advanced materials with tailored properties.

Precursor for Polyaniline Copolymers

This compound is utilized as a comonomer with aniline to synthesize poly(aniline-co-2-isopropylaniline) copolymers. This copolymerization is a strategic approach to enhance the processability of polyaniline, a well-known conducting polymer. core.ac.uk While polyaniline itself possesses high electrical conductivity and good environmental stability, its applications are often limited by its poor solubility in common organic solvents. core.ac.ukrroij.com By introducing this compound into the polymer chain, the resulting copolymer exhibits improved solubility, striking a balance between conductivity, stability, and processability. core.ac.uk

The synthesis of poly(aniline-co-2-isopropylaniline) is typically achieved through chemical oxidative polymerization. cecri.res.in In this process, aniline and this compound monomers are mixed in various molar ratios in an acidic medium, such as hydrochloric acid (HCl). cecri.res.in An oxidizing agent, commonly ammonium (B1175870) persulfate, is then added to initiate the polymerization. cecri.res.in The reaction is generally carried out at low temperatures (0–3 °C) to control the reaction rate and ensure the formation of a high-quality polymer. cecri.res.in

The resulting copolymers are characterized by various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) and UV-visible spectroscopy are used to confirm the chemical structure and the incorporation of both monomer units into the copolymer chain. cecri.res.inresearchgate.net X-ray diffraction (XRD) studies often reveal that the copolymers are largely amorphous in nature. researchgate.netresearchgate.net The introduction of the bulky isopropyl group from this compound can lead to an increase in the inter-chain spacing within the polymer. researchgate.net

The solubility of the copolymers is a key characteristic that is significantly improved compared to pure polyaniline. Poly(aniline-co-2-isopropylaniline) shows enhanced solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). core.ac.uk This increased solubility is attributed to the steric hindrance provided by the isopropyl group, which reduces the strong inter-chain interactions that make polyaniline intractable. cecri.res.in

Table 1: Synthesis and Properties of Poly(aniline-co-2-isopropylaniline)

| Property | Description | Reference |

|---|---|---|

| Synthesis Method | Chemical oxidative polymerization of aniline and this compound. | cecri.res.in |

| Monomers | Aniline, this compound | cecri.res.in |

| Oxidizing Agent | Ammonium persulfate | cecri.res.in |

| Solubility | Improved in organic solvents like NMP, DMSO, and DMF. | core.ac.uk |

| Structure | Generally amorphous. | researchgate.netresearchgate.net |

The electrical conductivity of poly(aniline-co-2-isopropylaniline) is a critical property. While the copolymerization enhances processability, it often results in slightly lower electrical conductivity compared to pure doped polyaniline. core.ac.uk This decrease is attributed to the presence of the isopropyl group, which can disrupt the planarity and conjugation along the polymer backbone, thereby affecting charge transport. cecri.res.inmdpi.com The conductivity of these copolymers can be tuned by doping with acids, a process that introduces charge carriers into the polymer chain. mdpi.com

The electrochemical properties of these copolymers have been investigated using techniques like cyclic voltammetry (CV). cecri.res.inresearchgate.net The CV of poly(aniline-co-2-isopropylaniline) shows redox peaks corresponding to the oxidation and reduction of the polymer backbone. cecri.res.in The position of these peaks can be influenced by the molar ratio of the comonomers. As the proportion of this compound in the copolymer increases, the oxidation potential tends to shift to more positive values. cecri.res.in This shift is due to the non-planar configurations induced by the substituted groups, which decrease the conjugation along the polymer chain. cecri.res.in

Table 2: Electrical and Electrochemical Data for Poly(aniline-co-2-isopropylaniline)

| Parameter | Value/Observation | Reference |

|---|---|---|

| Electrical Conductivity | Slightly less than pure polyaniline, but can be tuned by doping. | core.ac.ukresearchgate.net |

| Conduction Mechanism | Can exhibit one-dimensional variable range hopping (1D-VRH). | core.ac.uk |

| Cyclic Voltammetry | Redox peaks shift to more positive potentials with increasing this compound content. | cecri.res.in |

| Electrochemical Stability | Good cyclic stability for electrochromic applications within certain potential limits. | cecri.res.in |

The tunable electrical conductivity and improved processability of poly(aniline-co-2-isopropylaniline) make it a suitable material for electrostatic discharge (ESD) protection. core.ac.uk Coatings made from these copolymers can be applied to insulating surfaces to dissipate static charges, thereby preventing damage to sensitive electronic components. core.ac.uk

Furthermore, these copolymers have shown significant promise in the field of corrosion prevention. core.ac.uk When coated on metals such as iron and mild steel, poly(aniline-co-2-isopropylaniline) can form a protective barrier that inhibits corrosion, even under hostile conditions. core.ac.uk The polymer's ability to exist in different oxidation states allows it to interact with the metal surface and form a passive layer that prevents corrosive agents from reaching the metal.

Plastics and Resins

This compound is also used as an intermediate in the production of various plastics and resins. ontosight.ai Its incorporation into polymer structures can modify their physical and chemical properties. For instance, it can be used in the formulation of polyamide resins. google.com The presence of the aniline and isopropyl groups can influence properties such as thermal stability, chemical resistance, and mechanical strength of the final plastic or resin product.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Poly(aniline-co-2-isopropylaniline) |

| Polyaniline |

| Ammonium persulfate |

| Hydrochloric acid |

| N-methyl-2-pyrrolidone |

| Dimethyl sulfoxide |

| Dimethylformamide |

| Iron |

| Mild steel |

Synthesis of Triarylmethane and Diarylmethane (from 2,6-diisopropylaniline (B50358) salts)

A notable application involves the synthesis of triarylmethane and diarylmethane structures using salts of the related compound, 2,6-diisopropylaniline. A patented method describes an efficient process for producing these methane (B114726) derivatives. google.com The process begins with the purification of 2,6-diisopropylaniline by forming its alkyl- or arylsulfonic acid salt, which is then recrystallized. google.com This purified salt is subsequently reacted with an aryl aldehyde or an alkyl aldehyde to yield the corresponding triarylmethane or diarylmethane. google.com

For instance, the reaction of the 2,6-diisopropylaniline salt with an aryl aldehyde results in a triarylmethane containing two 4-amino-3,5-diisopropylphenyl groups. google.com This method provides a streamlined approach to these complex structures, which are valuable as intermediates for polymers, adhesives, and coatings. google.com Research has also demonstrated the synthesis of aniline- and phenol-based triarylmethanes through a Brønsted acidic ionic liquid-catalyzed Friedel-Crafts reaction, offering a metal- and solvent-free alternative. researchgate.net Another study highlights the use of a deep eutectic solvent, [ChCl][ZnCl2], which acts as both a catalyst and a green reaction medium for the Baeyer condensation of benzaldehydes and N-substituted anilines to produce triarylmethane derivatives with high efficiency and para-selectivity. sioc-journal.cn

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2,6-Diisopropylaniline alkyl- or arylsulfonic acid salt | Aryl aldehyde | Triarylmethane | google.com |

| 2,6-Diisopropylaniline alkyl- or arylsulfonic acid salt | Alkyl aldehyde | Diarylmethane | google.com |

| Benzaldehyde | N-substituted aniline | Triarylmethane derivative | sioc-journal.cn |

| Aniline/Phenol (B47542) | Aldehyde | Triarylmethane | researchgate.net |

Catalysis

This compound and its derivatives play a dual role in catalysis, serving as both ligands for metal catalysts and, in some contexts, as catalysts themselves.

The steric bulk provided by the isopropyl group in this compound makes it and its derivatives, particularly 2,6-diisopropylaniline, crucial components of ligands in catalysis. These bulky aniline derivatives are used to synthesize N-heterocyclic carbene (NHC) precursors. apolloscientific.co.uk NHC ligands are vital in forming highly active catalyst systems with metals like palladium for cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net For example, palladium complexes with ligands derived from 2,6-diisopropylaniline have shown high efficiency in the Suzuki-Miyaura cross-coupling of aryl bromides with organoboron reagents in neat water. researchgate.net

Furthermore, this compound has been used in the synthesis of amine-coordinated zinc complexes and in reactions involving ferrocene (B1249389) derivatives with a ruthenium catalyst. chemicalbook.comfishersci.casigmaaldrich.comscientificlabs.ie The reactions of 1,1′-bis(hydroxymethyl)ferrocene with this compound in the presence of a [RuCl2(PPh3)3] catalyst have been studied. chemicalbook.comfishersci.casigmaaldrich.com Ligands derived from 2,6-diisopropylaniline are also employed in the preparation of multitopic Schiff-base ligands and have been used to create copper(I) complexes. sigmaaldrich.comresearchgate.net

| Metal | Ligand/Precursor derived from | Reaction Type | Reference |

| Palladium | 2,6-Diisopropylaniline | Suzuki-Miyaura cross-coupling | researchgate.net |

| Ruthenium | This compound | Ferrocene derivatization | chemicalbook.comfishersci.casigmaaldrich.com |

| Zinc | This compound | Amine-coordinated complex synthesis | chemicalbook.comfishersci.casigmaaldrich.comscientificlabs.ie |

| Copper(I) | 2,6-Diisopropylaniline | Complex synthesis | researchgate.net |

| Nickel/Palladium | P-functionalized bipyridylamines | Suzuki reactions | researchgate.net |

While more commonly used as a ligand, aniline derivatives can participate more directly in catalytic processes. For instance, 2,6-diisopropylaniline is used in the preparation of organocatalysts based on naphthalene (B1677914) diimides (NDIs). apolloscientific.co.uk These organocatalysts are part of a growing field that seeks to avoid the use of metals in catalysis. Although direct catalytic use of this compound is less documented, its derivatives are integral to the structure of these metal-free catalysts.

Analytical Reagent

Beyond synthesis and catalysis, this compound finds a specific application in the field of analytical chemistry.

This compound is utilized as a reagent in the analytical determination of tungsten. chemicalbook.comguidechem.comchemicalbook.com This application leverages the chemical properties of the aniline derivative to facilitate the detection and quantification of this specific metal. While detailed mechanisms of this analytical method are specialized, the use of this compound highlights its utility in precise chemical analysis. The related compound, p-isopropylaniline, is also noted for its use in analyzing tungsten. google.com

Spectroscopic and Advanced Characterization of 2 Isopropylaniline

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide crucial insights into the molecular structure and functional groups of chemical compounds by analyzing their vibrational modes.

Infrared (IR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification and structural elucidation. For aniline (B41778) derivatives, key absorptions are associated with the N-H stretching, C-N stretching, aromatic C-H stretching, and aromatic ring vibrations.

2-Isopropylaniline, as an aromatic amine, exhibits characteristic IR absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300–3500 cm⁻¹ libretexts.orgucla.edu. The C-N stretching vibration, which connects the nitrogen atom to the aromatic ring, is usually found in the range of 1030–1230 cm⁻¹ libretexts.orgucla.edu. More specifically, a C-N stretching mode of N-Ph-N units in related aniline compounds has been reported around 1292 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are expected to appear slightly above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹) libretexts.orgvscht.cz, distinguishing them from aliphatic C-H stretches, which occur below 3000 cm⁻¹ ucla.edu. The isopropyl group's aliphatic C-H bonds would contribute absorptions in the 2850–2960 cm⁻¹ range libretexts.orgucla.edu. Aromatic ring vibrations, specifically C=C stretching, are typically observed in the 1600–1450 cm⁻¹ region libretexts.orgvscht.cz.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group / Vibration | Approximate Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Primary Amine) | 3300–3500 | Medium | Two bands expected for primary amines libretexts.orgucla.edu |

| C-H Stretch (Aromatic) | 3000–3100 | Weak | Indicates unsaturation libretexts.orgvscht.cz |

| C-H Stretch (Aliphatic) | 2850–2960 | Medium | From isopropyl group libretexts.orgucla.edu |

| C=C Stretch (Aromatic Ring) | 1600–1450 | Medium | Multiple bands indicative of aromaticity libretexts.orgvscht.cz |

| C-N Stretch (Aromatic Amine) | 1030–1230 | Medium | Specific band around 1292 cm⁻¹ reported for related compounds researchgate.net |

Raman spectroscopy, like IR spectroscopy, probes molecular vibrations but by detecting inelastic scattering of light. It is a complementary technique that can provide unique structural information, particularly for non-polar bonds and vibrations that are weak in IR spectra.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that significantly amplifies the Raman signals of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver frontiersin.orgresearchgate.netresearchgate.netacs.org. This enhancement, which can reach factors of 10¹¹–10¹², is attributed to both electromagnetic (EM) and chemical (CHEM) enhancement mechanisms researchgate.netacs.org. The EM enhancement arises from the localized surface plasmon resonance of the metal nanostructures, while the CHEM enhancement results from charge transfer interactions between the analyte and the metal surface researchgate.netacs.org. SERS has been successfully applied to the study of aniline and its derivatives, providing detailed information about their adsorption behavior and molecular structure researchgate.netscirp.orgpku.edu.cn. For instance, aniline adsorbs to metal surfaces primarily through its nitrogen atom, leading to characteristic changes in its vibrational modes, such as the NH₂ wagging mode pku.edu.cnacs.org. SERS offers high sensitivity, making it suitable for detecting trace amounts of anilines, with potential applications in environmental monitoring scirp.org.

The presence and nature of substituents, particularly at the ortho position of the aniline ring, can significantly influence SERS signals. Ortho-substituents, such as the isopropyl group in this compound, exert both steric and electronic effects researchgate.netscirp.org. Steric hindrance can affect the molecule's orientation and adsorption geometry on the metal surface, potentially altering the intensity and position of certain vibrational modes researchgate.net. Electronically, ortho-substituents can modify the electron density on the amino group, influencing its ability to donate electrons to the metal surface, which is crucial for chemical enhancement researchgate.netscirp.org. These effects can lead to changes in the observed SERS enhancement factors and spectral features compared to unsubstituted aniline researchgate.netresearchgate.netscirp.org. For example, steric bulk at the ortho position might suppress amine-related bands while enhancing ring breathing modes researchgate.net.

Research has demonstrated a notable correlation between the pKa values of aniline derivatives and their SERS enhancement factors (EF) scirp.orgresearchgate.net. This relationship is primarily attributed to the strength of charge transfer interactions, which are influenced by the electron-donating ability of the amino group, as reflected by its pKa scirp.orgresearchgate.net. Generally, compounds with higher pKa values, indicating greater basicity and a stronger propensity for electron donation, tend to exhibit higher SERS enhancement factors scirp.orgresearchgate.net. For example, aniline (pKa = 4.61) and diisopropylaniline (pKa = 4.25) have shown higher enhancement factors compared to nitroanilines with significantly lower pKa values scirp.org. The ortho-substituents typically decrease the basicity of the amino group, thereby reducing the likelihood of electron donation to the metal surface and consequently lowering the SERS enhancement scirp.orgresearchgate.net. A quantitative relationship has been proposed, with an observed trend line equation of EF = 69.6e¹·⁰¹⁸⁽ᵖᴷᵃ⁾ (R² = 0.927) for aniline derivatives scirp.orgresearchgate.net.

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic molecules, providing information about the connectivity and chemical environment of atomic nuclei, primarily ¹H and ¹³C.

For this compound, ¹H NMR spectroscopy reveals distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the isopropyl group. The ¹³C NMR spectrum provides information about the carbon backbone, including the aromatic carbons and the carbons of the isopropyl substituent.

Reported ¹H NMR data for this compound in CDCl₃ includes:

A signal for the methyl protons of the isopropyl group as a doublet at approximately δ 1.23 ppm (J = 6.8 Hz), integrating for six protons rsc.org. Alternatively, a signal at δ 1.248 ppm is reported chemicalbook.com.

The methine proton of the isopropyl group appears as a multiplet around δ 2.81–2.88 ppm, integrating for one proton rsc.org, or as a signal at δ 2.87 ppm chemicalbook.com.

The amine protons (NH₂) typically appear as a broad singlet, often around δ 3.56 ppm, integrating for two protons rsc.org, or δ 3.6 ppm chemicalbook.com.

The aromatic protons give rise to signals in the δ 6.6–7.2 ppm region, reflecting their different electronic environments due to the ortho-isopropyl and amino substituents rsc.orgchemicalbook.com. Specific assignments include signals around δ 6.61, 6.74–6.78, 6.96–6.70, and 7.11 ppm rsc.org, or δ 6.66, 6.75, 7.02, and 7.13 ppm with assignments chemicalbook.com.

Reported ¹³C NMR data for this compound in CDCl₃ includes:

The methyl carbons of the isopropyl group at δ 22.4 ppm rsc.org.

The methine carbon of the isopropyl group at δ 27.7 ppm rsc.org.

Aromatic carbons are observed in the region of δ 115.9 to 143.5 ppm rsc.org. Specifically, the ipso-carbon attached to the amino group is typically found at higher chemical shifts (e.g., δ 143.5 ppm), while the ipso-carbon attached to the isopropyl group is observed around δ 132.7 ppm rsc.org. Other aromatic carbons appear at δ 115.9, 119.1, 125.5, and 126.6 ppm rsc.org.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity / Integration | Source |

| ¹H | Isopropyl CH₃ | 1.23 | d, 6H (J=6.8 Hz) | rsc.org |

| ¹H | Isopropyl CH | 2.81–2.88 | m, 1H | rsc.org |

| ¹H | NH₂ | 3.56 | s, br, 2H | rsc.org |

| ¹H | Aromatic H (ortho to NH₂) | 6.61 | dd, 1H (J=8.0, 1.2 Hz) | rsc.org |

| ¹H | Aromatic H (meta to NH₂, ortho to iPr) | 6.74–6.78 | m, 1H | rsc.org |

| ¹H | Aromatic H (para to iPr) | 6.96–6.70 | m, 1H | rsc.org |

| ¹H | Aromatic H (para to NH₂) | 7.11 | dd, 1H (J=7.6, 1.0 Hz) | rsc.org |

| ¹³C | Isopropyl CH₃ | 22.4 | rsc.org | |

| ¹³C | Isopropyl CH | 27.7 | rsc.org | |

| ¹³C | Aromatic C (ortho to NH₂) | 115.9 | rsc.org | |

| ¹³C | Aromatic C (meta to NH₂, ortho to iPr) | 119.1 | rsc.org | |

| ¹³C | Aromatic C (meta to iPr, para to NH₂) | 125.5 | rsc.org | |

| ¹³C | Aromatic C (para to NH₂) | 126.6 | rsc.org | |

| ¹³C | Aromatic C (ipso to iPr) | 132.7 | rsc.org | |

| ¹³C | Aromatic C (ipso to NH₂) | 143.5 | rsc.org |

Compound List

this compound

Aniline

Diisopropylaniline

2-t-butylaniline

2,6-diisopropylaniline (B50358)

1H NMR Analysistcichemicals.com

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton-bearing functional groups.

Research indicates that in CDCl3, this compound displays a complex pattern in the aromatic region due to the four distinct aromatic protons rsc.org. The isopropyl group's methyl protons typically appear as a doublet, and the methine proton as a septet, due to coupling with each other rsc.orgwisc.edu. The amine (-NH2) protons usually present as a broad singlet, though its exact position can vary depending on solvent and concentration rsc.orgchemicalbook.com. Detailed analysis of coupling constants and chemical shifts allows for definitive assignment of each proton signal. For instance, one study reported characteristic signals for this compound with a broad singlet for NH2, a septet for the methine proton, a doublet for the isopropyl methyls, and multiple signals in the aromatic region rsc.org. Another source mentions a 1H NMR spectrum recorded on a Varian A-60 instrument nih.gov.

Table 1: Representative 1H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -NH2 | ~3.56 | br s | 2H |

| Isopropyl -CH | ~2.81–2.88 | m | 1H |

| Isopropyl -CH3 | ~1.23 | d, J = 6.8 Hz | 6H |

| Aromatic H (ortho to N) | ~6.61 | dd | 1H |

| Aromatic H (meta to N) | ~6.74–6.78 | m | 1H |

| Aromatic H (para to N) | ~7.11 | dd | 1H |

| Aromatic H (meta to N) | ~6.96–6.70 | m | 1H |

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and instrument used. Data is representative based on available literature rsc.org.

13C NMR Analysisguidechem.comtcichemicals.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The 13C NMR spectrum of this compound reveals distinct signals for each unique carbon atom.

Studies have reported 13C NMR data for this compound, typically showing signals for the isopropyl group's carbons and the six unique aromatic carbons rsc.orgnih.govchemicalbook.com. The isopropyl group is characterized by a signal for the methine carbon and a signal for the two equivalent methyl carbons. The aromatic carbons show signals in the typical range for substituted benzene (B151609) rings, with the carbon directly attached to the amino group (C1) usually appearing at a higher chemical shift due to the electron-donating nature of the amine. One reported spectrum in CDCl3 showed signals at approximately 22.4 ppm (isopropyl methyls), 27.7 ppm (isopropyl methine), 115.9 ppm, 119.1 ppm, 125.5 ppm, 126.6 ppm, 132.7 ppm, and 143.5 ppm for the aromatic carbons rsc.org.

Table 2: Representative 13C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Isopropyl -CH3 | ~22.4 |

| Isopropyl -CH | ~27.7 |

| Aromatic C (para to N) | ~115.9 |

| Aromatic C (meta to N) | ~119.1 |

| Aromatic C (ortho to N) | ~125.5 |

| Aromatic C (meta to N) | ~126.6 |

| Aromatic C (ipso to isopropyl) | ~132.7 |

| Aromatic C (ipso to N) | ~143.5 |

Note: Chemical shifts are representative based on available literature rsc.org. Assignments are based on typical chemical shifts for substituted anilines.

Ultraviolet-Visible (UV-Vis) Spectroscopyosti.govmassbank.eutcichemicals.com

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into the presence of conjugated systems and chromophores. For aniline derivatives, UV-Vis spectra typically show absorption bands related to π→π* and n→π* transitions of the aromatic ring and the amino group researchgate.netbohrium.com. While specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the provided snippets, the technique is commonly used for its characterization bohrium.comrsc.org. Aniline itself exhibits characteristic absorption bands in the UV region, and substitution patterns, such as the isopropyl group at the ortho position, can influence these absorption profiles due to electronic and steric effects researchgate.net. The technique is often employed to confirm the presence of the aromatic amine chromophore and can be sensitive to conjugation and substituent effects researchgate.netbohrium.com.

Mass Spectrometry (MS)tcichemicals.com

Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation patterns. For this compound, both Electrospray Ionization (ESI) and Electron Impact (EI) ionization methods are applicable.

Electrospray Ionization (ESI)tcichemicals.com

ESI is a soft ionization technique commonly used in LC-MS. In positive ion mode, ESI typically yields a protonated molecular ion, [M+H]+. For this compound (molecular weight 135.21 g/mol ), the protonated molecular ion is expected at m/z 136.112 nih.govmassbank.jp. Detailed MS/MS data from ESI-QTOF analysis has identified the precursor ion at m/z 136.1120758738 and several fragment ions, including prominent peaks at m/z 91.054227 and 120.080776 massbank.jp. These fragments can arise from the characteristic fragmentation pathways of anilines and isopropyl groups.

Electron Impact (EI)tcichemicals.com

Electron Impact (EI) ionization, often used in Gas Chromatography-Mass Spectrometry (GC-MS), involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+•) and extensive fragmentation libretexts.orgwikipedia.org. For this compound, the molecular ion would be observed at m/z 135. GC-MS analysis has reported top peaks at m/z 120 and 135 nih.gov. Common fragmentation pathways for anilines under EI conditions include alpha-cleavage adjacent to the amine group or the isopropyl group, loss of methyl radicals, or loss of the entire isopropyl group. The peak at m/z 120 could correspond to the loss of a methyl group from the isopropyl moiety, or a fragment resulting from more complex rearrangements.

Other Advanced Characterization Techniques (where applicable to aniline derivatives)tcichemicals.com

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule by detecting vibrational modes. For this compound, characteristic absorption bands are expected for the N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the region of 3300-3500 cm-1 rsc.orgrsc.orgchemicalbook.com. Aromatic C-H stretching vibrations occur just above 3000 cm-1, while C=C stretching vibrations of the aromatic ring are observed in the 1450-1650 cm-1 range researchgate.netrsc.org. The C-N stretching vibration and bending modes associated with the amine group, as well as C-H bending modes of the isopropyl group, also contribute to the IR spectrum rsc.orgchemicalbook.com.

Surface-Enhanced Raman Spectroscopy (SERS): While not directly reported for this compound in the provided snippets, SERS is an advanced technique used for analyzing aniline derivatives, particularly at low concentrations researchgate.netscirp.org. It enhances Raman scattering signals by adsorbing analytes onto nanostructured metal surfaces, providing detailed vibrational information sensitive to molecular orientation and interactions.

Computational Chemistry and Theoretical Studies of 2 Isopropylaniline

Density Functional Theory (DFT) Calculations

DFT is a widely employed method in quantum chemistry for calculating the electronic structure of materials and molecules. It provides a framework for determining ground-state properties and predicting chemical reactivity.

Quantum Chemical Descriptors

Quantum chemical descriptors provide quantitative measures of a molecule's electronic and structural characteristics, which can be correlated with its physical and chemical properties.

Basic computed quantum chemical descriptors for 2-isopropylaniline are available. According to PubChem nih.gov, the compound has a molecular weight of 135.21 g/mol . Its estimated lipophilicity, quantified by XLogP3, is 2.1 nih.gov. Furthermore, this compound has been referenced in the context of quantitative structure-activity relationship (QSAR) studies, where descriptors such as electrotopological descriptors and partition coefficients are utilized ajrconline.org. However, specific detailed values for these descriptors related to this compound were not explicitly provided in the search results.

Data Tables

Table 1: Basic Computed Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 135.21 | nih.gov |

| XLogP3 | 2.1 | nih.gov |

Table 2: Reaction Mechanism Pathway for N-Isopropylaniline (DFT Study)

| Stage | Description |

| Protonation | N-Isopropylaniline reacts with HCl to form the intermediate N-isopropylbenzenaminium chloride. |

| SN2 Reaction/Concerted Pathway | The intermediate undergoes a concerted SN2 reaction, possibly via a cyclic transition state, leading to the formation of aniline (B41778) and 2-chloropropane. |

| Computational Method | Density Functional Theory (DFT) with B3LYP functional and 6-311++G(d,p) basis set; Intrinsic Reaction Coordinate (IRC) analysis. |

| Favored Mechanism | Concerted SN2 pathway. |

| Reference | iaset.us |

Compound List

this compound

Molecular Docking Studies (for derivatives/ligand interactions)

While direct molecular docking studies specifically focusing on this compound as a ligand were not prominently identified in the initial literature search, the broader class of aniline derivatives, including those with isopropyl substituents, has been extensively investigated using molecular docking techniques. These studies aim to predict binding affinities and modes of interaction with various biological targets, offering insights into potential therapeutic applications or mechanisms of action.

For instance, aniline derivatives have been explored as potential inhibitors for enzymes such as Nicotinamide phosphoribosyl transferase (Nampt) cdnsciencepub.com, Dipeptidyl peptidase-IV (DPP-IV) chemmethod.com, and urease researchgate.net. Furthermore, substituted aniline derivatives have been docked against targets like the B-raf protein nih.gov and the Hsp90 chaperone sciencescholar.us, as well as p-glycoprotein nih.gov and bacterial/fungal targets mdpi.com. These studies highlight the utility of molecular docking in evaluating the potential of aniline-based scaffolds, including those with isopropyl modifications, for various biological activities. The findings from these related studies suggest that computational approaches like molecular docking are valuable tools for exploring the ligand-receptor interactions of compounds structurally related to this compound.

Compound List

Environmental Fate and Ecotoxicology of 2 Isopropylaniline

Environmental Contamination Potential (Soil, Water, Air)

2-Isopropylaniline is considered a hazardous substance that can contaminate soil, water, and air if not handled and disposed of correctly. ontosight.ai Its release into the environment can occur through various waste streams associated with its production and use as a chemical intermediate. nih.gov The compound contains volatile organic compounds (VOCs) that will readily evaporate from surfaces, indicating a potential for air contamination. thermofisher.com In aquatic environments, it is insoluble and floats on water, which may limit its immediate penetration into the soil from a water body. thermofisher.comfishersci.nl However, its properties suggest that spills are unlikely to penetrate the soil deeply. thermofisher.comfishersci.nl

Regulatory Status (e.g., TSCA Listing)

This compound is listed on the United States Environmental Protection Agency (EPA) Toxic Substances Control Act (TSCA) inventory. ontosight.aisynquestlabs.comchemicalbook.comcoleparmer.comnih.gov This indicates that the compound is subject to regulation under this act. fishersci.com All components of products containing this compound are typically listed or excluded from listing on the TSCA inventory. synquestlabs.com

Persistence and Degradability in the Environment

Based on available information, this compound is not expected to be persistent in the environment. thermofisher.comfishersci.nl Its insolubility in water contributes to the unlikelihood of its persistence. thermofisher.comfishersci.nlfishersci.com The compound is not known to contain substances that are hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.comfishersci.nl As a metabolite of the herbicide propachlor (B1678252), the related compound N-isopropylaniline has been shown to be more persistent than the parent compound, with residues detected up to two years after application under certain experimental conditions. who.int However, under normal usage, propachlor itself is not expected to persist in the soil. who.int

Bioaccumulation Potential

There is some potential for this compound to bioaccumulate. thermofisher.comfishersci.nl However, other sources suggest that the bioaccumulation potential is low. The structurally similar 4-isopropylaniline (B126951) has shown low bioaccumulation potential in studies. oecd.org For N-isopropylaniline, a metabolite of the herbicide propachlor, a moderate potential for bioaccumulation is indicated by its log octanol/water partition coefficient (log Kow). who.int

Mobility in Soil and Volatility

The mobility of this compound in the environment is influenced by its physical and chemical properties. Due to its low water solubility, it is not likely to be mobile in the environment in that regard. thermofisher.comchemicalbook.comfishersci.com Spillage is unlikely to penetrate the soil. thermofisher.comfishersci.nl Conversely, its volatility suggests that it will likely be mobile in the environment through the air. thermofisher.comfishersci.nlfishersci.com The presence of volatile organic compounds (VOCs) allows it to evaporate easily from surfaces. thermofisher.comfishersci.nl For the related compound N-isopropylaniline, low mobility in soil is expected based on its estimated Koc value, though the neutral species is expected to volatilize from moist soil surfaces. nih.gov The soil adsorption coefficient for 4-isopropylaniline indicates moderate adsorption to soil and sediment. oecd.org

Metabolic Pathways and Microbial Degradation (e.g., as a metabolite of herbicides)

This compound is a known metabolite in the microbial degradation of certain herbicides. For instance, N-isopropylaniline is a metabolite of the herbicide propachlor. nih.gov Studies on propachlor degradation by soil bacteria have identified two different metabolic pathways. nih.gov One pathway, observed in Pseudomonas strain PEM1, involves the accumulation of N-isopropylacetanilide, acetanilide, acetamide, and catechol. nih.gov Another pathway, seen in Acinetobacter strain BEM2, results in the accumulation of N-isopropylacetanilide, N-isopropylaniline, isopropylamine, and catechol. nih.gov In this second pathway, the dehalogenated metabolite is cleaved to yield N-isopropylaniline. nih.gov

Similarly, 4-isopropylaniline is a metabolite of the phenylurea herbicide isoproturon (B30282). nih.govebi.ac.ukscientificlabs.com The degradation pathway of isoproturon in various microorganisms involves successive N-demethylations, cleavage of the urea (B33335) side chain to form 4-isopropylaniline, and subsequent mineralization of the phenyl ring. nih.govresearchgate.netoup.com

Ecotoxicity Effects on Aquatic and Terrestrial Organisms

Information from aggregated GHS classifications indicates that this compound is considered harmful to aquatic life with long-lasting effects. nih.gov However, some safety data sheets state that it contains no substances known to be hazardous to the environment. thermofisher.comfishersci.nl

For the related compound 4-isopropylaniline, it is classified as very toxic to aquatic life with long-lasting effects. tcichemicals.com It shows acute aquatic toxicity values between 1 and 100 mg/L for fish, invertebrates, and algae, and chronic toxicity of less than 1 mg/L for invertebrates and algae. oecd.org The metabolite 4-isopropylaniline, derived from the herbicide isoproturon, has been shown to have a significantly higher non-target toxicity than the parent molecule in tests on the bacterium Vibrio fischeri. ebi.ac.uk

Studies on aniline (B41778), a related aromatic amine, have shown toxicity to various freshwater organisms, affecting growth, reproduction, and other metabolic functions in fish. researchgate.net While specific data for this compound's effects on terrestrial organisms is limited, the transformation products of pesticides like isoproturon, such as 4-isopropyl-aniline, may directly impact soil microorganisms. nih.gov

Acute and Chronic Toxicity

This compound is classified as harmful through various exposure routes. fishersci.com Acute toxicity data indicates that it is harmful if swallowed, with an oral LD50 in rats determined to be 1180 mg/kg. synquestlabs.com The substance is also categorized as harmful in contact with skin (Acute Dermal Toxicity Category 4) and if inhaled (Acute Inhalation Toxicity Category 4). fishersci.com

While specific data on chronic toxicity are limited, there is evidence to suggest that prolonged or repeated exposure may lead to organ damage. fishersci.com The spleen and blood have been identified as target organs for toxicity following repeated exposure to this compound. fishersci.com However, detailed long-term toxicity studies are not widely available in the reviewed literature.

Acute Toxicity of this compound

| Exposure Route | Species | Value | Classification |

|---|---|---|---|

| Oral | Rat | LD50: 1180 mg/kg | Category 4 (Harmful if swallowed) |

| Dermal | - | - | Category 4 (Harmful in contact with skin) |

| Inhalation | - | - | Category 4 (Harmful if inhaled) |

Data sourced from various safety data sheets. fishersci.comsynquestlabs.com

Impact on Environmental Ecosystems

This compound is recognized as being hazardous to the environment. nih.gov It is classified as harmful to aquatic life with long-lasting effects. nih.gov This suggests that the compound can persist in aquatic environments and may pose a continuing risk to organisms.

Waste Management and Disposal Considerations

The management and disposal of this compound waste must be conducted with care due to its hazardous properties. chemicalbook.com Chemical waste generators are required to determine if a discarded chemical is classified as a hazardous waste and must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. fishersci.com

It is recommended that this compound waste be disposed of at an approved waste disposal plant. synquestlabs.com The primary method for disposal involves soaking up the liquid with an inert absorbent material and placing it in suitable, closed containers for disposal. fishersci.com These containers should then be sent to an authorized incinerator, preferably one equipped with an afterburner and a flue gas scrubber. synquestlabs.com It is crucial to prevent the substance from entering drains or public waters. synquestlabs.com All disposal practices must be in accordance with federal, state, and local regulations. uchicago.edu

Toxicology and Safety Considerations Excluding Dosage/administration

Human Health Effects

The human health effects of 2-Isopropylaniline encompass acute toxicity, irritation to skin, eyes, and the respiratory tract, and potential sensitization.

This compound is harmful if swallowed, inhaled, or comes into contact with skin, with varying degrees of severity reported across different studies.

Oral Toxicity: The compound is classified as harmful if swallowed, with reported LD50 values in rats ranging from 560 mg/kg to 1180 mg/kg synquestlabs.comnih.govtcichemicals.com. This classification aligns with Acute Toxicity Category 4 for oral exposure synquestlabs.comtcichemicals.comnih.govtcichemicals.comsigmaaldrich.com.

Inhalation Toxicity: Inhalation of this compound can be severely toxic. It is fatal if inhaled, as indicated by an Acute Inhalation Toxicity Category 2 classification nih.govthermofisher.com. Other classifications suggest it is harmful if inhaled, corresponding to Category 4 tcichemicals.comfishersci.nlfishersci.ca. Symptoms following inhalation can include respiratory distress and irritation of the mucous membranes synquestlabs.com.

Dermal Toxicity: Exposure through the skin can also lead to adverse effects. While some sources indicate it may be harmful in contact with the skin (Category 5) thermofisher.com, others classify it as toxic in contact with the skin or as having Acute Dermal Toxicity Category 4 fishersci.nlfishersci.ca.

Table 1: Acute Toxicity Data for this compound

| Exposure Route | Toxicity Classification | LD50/LC50 Value (Species) | Source(s) |

| Oral | Harmful if swallowed | LD50: 1180 mg/kg (Rat) | synquestlabs.comtcichemicals.com |

| Oral | Harmful if swallowed | LD50: 560 mg/kg (Rat) | nih.gov |

| Inhalation | Fatal if inhaled | Not specified | nih.govthermofisher.com |

| Inhalation | Harmful if inhaled | Not specified | tcichemicals.comfishersci.nlfishersci.ca |

| Dermal | Toxic in contact with skin | Not specified | fishersci.ca |

| Dermal | Harmful in contact with skin | Not specified | thermofisher.com |

| Dermal | Acute Dermal Toxicity Cat. 4 | Not specified | fishersci.nl |

This compound is a known irritant to the skin, eyes, and respiratory system.

Skin Irritation: The compound causes skin irritation, classified under Skin Irritation Category 2 synquestlabs.comtcichemicals.comnih.govsigmaaldrich.comfishersci.ca. Direct contact can lead to redness and discomfort.

Eye Irritation: It causes serious eye irritation, categorized as Eye Irritation Category 2 synquestlabs.comtcichemicals.comnih.govsigmaaldrich.comfishersci.catcichemicals.com. In some instances, it is reported to cause serious eye damage (Eye Damage Category 1) synquestlabs.com.

Respiratory Tract Irritation: Inhalation can lead to irritation of the respiratory tract, with classification as Specific Target Organ Toxicity Single Exposure Category 3 (STOT SE 3) synquestlabs.comnih.govsigmaaldrich.comaksci.com. Symptoms may include coughing and shortness of breath synquestlabs.com.

Table 2: Irritation Classifications for this compound

| Target Organ | Irritation Classification | Source(s) |

| Skin | Skin Irritation Cat. 2 | synquestlabs.comnih.govsigmaaldrich.com |

| Eye | Eye Irritation Cat. 2 | synquestlabs.comnih.govsigmaaldrich.com |

| Eye | Eye Damage Cat. 1 | synquestlabs.com |

| Respiratory Tract | STOT SE Cat. 3 | synquestlabs.comnih.govsigmaaldrich.com |

There is evidence suggesting that this compound may cause an allergic skin reaction tcichemicals.comeuropa.eu. It is classified as Skin Sensitization Category 1 in some assessments tcichemicals.com. However, other sources indicate it is not classified for respiratory or skin sensitization synquestlabs.com.

Table 3: Sensitization Classifications for this compound

| Target Organ | Sensitization Classification | Source(s) |

| Skin | Skin Sensitization Cat. 1 | tcichemicals.com |

| Skin | Not Classified | synquestlabs.com |

Prolonged or repeated exposure to this compound can lead to significant health issues, particularly affecting the blood and spleen.

Repeated exposure to aniline (B41778) derivatives, including N-Isopropylaniline, can impact the blood's oxygen-carrying capacity. This can lead to symptoms such as headache, fatigue, dizziness, and cyanosis (a bluish discoloration of the skin and lips), indicative of methemoglobinemia nj.gov. Aniline itself is known to cause methemoglobinemia and hemolytic anemia sigmaaldrich.cn. Toxicological assessments classify this compound under Specific Target Organ Toxicity - Repeated Exposure Category 2, specifically noting an impact on the blood tcichemicals.comfishersci.com.

Studies on aniline and its derivatives suggest that repeated exposure can induce significant splenic toxicity. This toxicity is characterized by oxidative stress within the spleen, leading to damage to cellular components.

Oxidative Stress: Aniline-induced splenic toxicity is associated with oxidative stress, which involves the generation of reactive oxygen species nih.govnih.gov.

Lipid Peroxidation: Exposure to aniline has been shown to cause dose-dependent increases in lipid peroxidation in the spleen nih.gov. For example, doses of 0.5, 1, and 2 mmol/kg resulted in 24%, 32%, and 43% increases, respectively nih.gov.

Protein Oxidation: Protein oxidation, measured by carbonyl content, also increases in the spleen following aniline exposure, showing increases of 10%, 28%, and 27% at the same dose levels (0.5, 1, and 2 mmol/kg) nih.gov. At 3 months of exposure, protein oxidation increased by approximately 76% nih.gov.

Iron Deposition: Aniline exposure leads to a dose-dependent increase in iron content within the spleen. Increases of 72%, 172%, and 325% were observed at doses of 0.5, 1, and 2 mmol/kg, respectively nih.gov. This accumulation of iron is thought to exacerbate toxicity by catalyzing free-radical reactions nih.gov. Morphological changes in the spleen, such as increased vascular congestion, red pulp cellularity, erythrophagocytosis, cellular fragmentation, and significant iron deposition, are observed with increasing doses nih.gov. Iron overload has been shown to potentiate the splenic toxicity of aniline nih.gov.

Table 4: Splenic Toxicity Markers in Aniline Exposure Studies

| Biomarker | Dose (mmol/kg) | Percentage Increase | Source(s) |

| Splenic Lipid Peroxidation | 0.5 | 24% | nih.gov |

| Splenic Lipid Peroxidation | 1 | 32% | nih.gov |

| Splenic Lipid Peroxidation | 2 | 43% | nih.gov |

| Splenic Protein Oxidation | 0.5 | 10% | nih.gov |

| Splenic Protein Oxidation | 1 | 28% | nih.gov |

| Splenic Protein Oxidation | 2 | 27% | nih.gov |

| Splenic Iron Content | 0.5 | 72% | nih.gov |

| Splenic Iron Content | 1 | 172% | nih.gov |

| Splenic Iron Content | 2 | 325% | nih.gov |

Compound Names

this compound

Aniline

N-Isopropylaniline

Genotoxicity and Mutagenicity